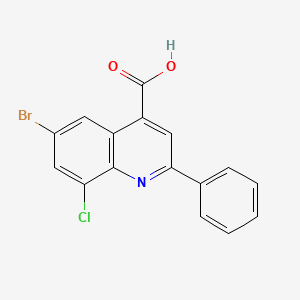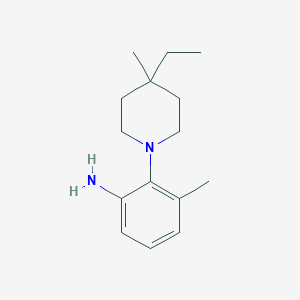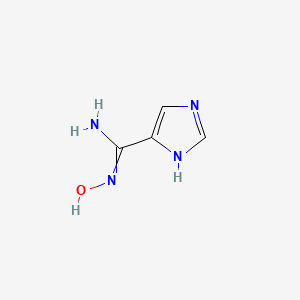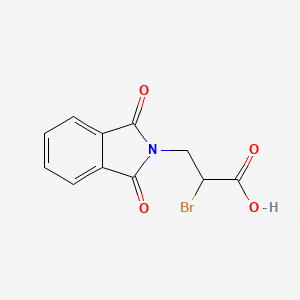![molecular formula C6H6BN3O2 B13705299 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is a heterocyclic compound that contains both nitrogen and boron atoms within its structure. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the boronic acid group enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine derivatives involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions, sodium hypochlorite for oxidative cyclization, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is used as a building block for synthesizing complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
In biology and medicine, this compound exhibits various biological activities, including acting as inhibitors for enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDE) .
Industry
In the industrial sector, this compound is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-7-boronic Acid Pinacol Ester: Similar in structure but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
The uniqueness of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid lies in its boronic acid group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C6H6BN3O2 |
|---|---|
Molekulargewicht |
162.94 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4,11-12H |
InChI-Schlüssel |
GOHUPHQCMRRVOX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CN2C1=NC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)

![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)


![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)




![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
